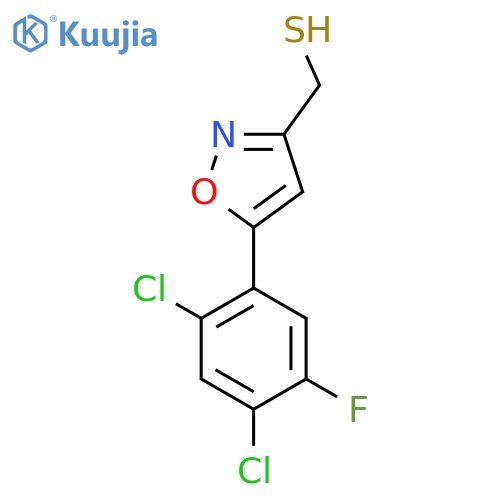

Cas no 2137685-05-1 (5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol)

5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol 化学的及び物理的性質

名前と識別子

-

- 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol

- EN300-1117167

- [5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol

- 2137685-05-1

-

- インチ: 1S/C10H6Cl2FNOS/c11-7-3-8(12)9(13)2-6(7)10-1-5(4-16)14-15-10/h1-3,16H,4H2

- InChIKey: RHCRZGIVUZLBBE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(=CC=1C1=CC(CS)=NO1)F)Cl

計算された属性

- せいみつぶんしりょう: 276.9531185g/mol

- どういたいしつりょう: 276.9531185g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 27Ų

5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117167-1.0g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 1g |

$813.0 | 2023-06-09 | ||

| Enamine | EN300-1117167-0.05g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 0.05g |

$683.0 | 2023-10-27 | |

| Enamine | EN300-1117167-5.0g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 5g |

$2360.0 | 2023-06-09 | ||

| Enamine | EN300-1117167-10.0g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 10g |

$3500.0 | 2023-06-09 | ||

| Enamine | EN300-1117167-10g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 10g |

$3500.0 | 2023-10-27 | |

| Enamine | EN300-1117167-0.25g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 0.25g |

$748.0 | 2023-10-27 | |

| Enamine | EN300-1117167-0.1g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 0.1g |

$715.0 | 2023-10-27 | |

| Enamine | EN300-1117167-0.5g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 0.5g |

$781.0 | 2023-10-27 | |

| Enamine | EN300-1117167-2.5g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 2.5g |

$1594.0 | 2023-10-27 | |

| Enamine | EN300-1117167-1g |

[5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-yl]methanethiol |

2137685-05-1 | 95% | 1g |

$813.0 | 2023-10-27 |

5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiolに関する追加情報

Comprehensive Overview of 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol (CAS No. 2137685-05-1)

The compound 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol (CAS No. 2137685-05-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the dichlorofluorophenyl and oxazolylmethanethiol moieties, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the key reasons for the growing interest in 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol is its versatility in chemical transformations. The presence of the thiol functional group allows for facile conjugation with other molecules, enabling the creation of novel derivatives with enhanced biological activity. This property aligns with current trends in fragment-based drug design, where small, reactive fragments are used to build larger, more complex structures. Additionally, the fluorophenyl moiety is known to improve metabolic stability and bioavailability, making this compound a promising candidate for further investigation.

In the context of agrochemicals, 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol has shown potential as a building block for herbicides and fungicides. The dichloro and fluoro substituents on the phenyl ring contribute to its ability to interact with biological targets, such as enzymes involved in plant pathogen resistance. This aligns with the increasing demand for sustainable crop protection solutions, as farmers and researchers seek alternatives to traditional chemicals with environmental concerns.

The synthesis of 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol typically involves multi-step organic reactions, including cyclization and thiolation processes. Recent advancements in green chemistry have prompted researchers to explore more efficient and environmentally friendly routes to produce this compound. For instance, catalytic methods using transition metal complexes or organocatalysts have been investigated to reduce waste and improve yields. These developments are particularly relevant given the increasing regulatory pressures on chemical manufacturing processes.

From a commercial perspective, the demand for 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol is expected to rise due to its applications in high-value industries. Pharmaceutical companies are actively screening this compound and its derivatives for targeted therapy applications, especially in oncology and infectious diseases. Meanwhile, agrochemical firms are evaluating its potential to address emerging challenges such as pesticide resistance and climate-resilient crops. These trends underscore the importance of continued research and development efforts focused on this molecule.

Analytical characterization of 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol is crucial for quality control and regulatory compliance. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify its purity and structural integrity. These analytical methods are essential for ensuring batch-to-batch consistency, particularly when the compound is used as a reference standard or intermediate in Good Manufacturing Practice (GMP) settings.

Looking ahead, the future of 5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol research appears promising. With the advent of artificial intelligence in drug discovery, computational tools can help predict its interactions with biological targets and optimize its properties. Furthermore, the integration of continuous flow chemistry in its production could enhance scalability and reduce costs. As the scientific community continues to explore its potential, this compound may play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.

2137685-05-1 (5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazol-3-ylmethanethiol) 関連製品

- 2411221-37-7(2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide)

- 1805491-16-0(Ethyl 3-cyano-4-hydroxymethyl-2-(trifluoromethyl)phenylacetate)

- 170235-26-4(Methyl 2-bromothiazole-4-carboxylate)

- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 851721-97-6(2-({1-4-(Propan-2-yl)phenyl-1H-imidazol-2-yl}sulfanyl)acetic Acid)

- 2657-28-5(2',4',6'-trihydroxy-3'-methylacetophenone)

- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 113773-90-3(Eudesm-4(15)-ene-3alpha,11-diol)